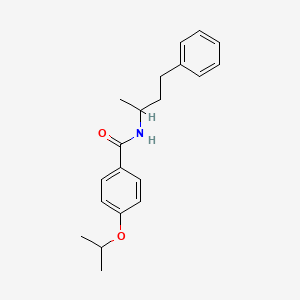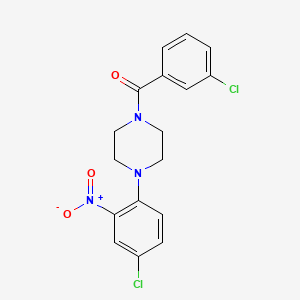
4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide
説明
4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide, also known as L-765,314, is a selective and potent antagonist of the dopamine D1 receptor. It was first synthesized by Merck Sharp & Dohme Research Laboratories in the early 1990s. This compound has been extensively studied due to its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
作用機序
The dopamine D1 receptor is a G protein-coupled receptor that is primarily located in the striatum, a region of the brain that is involved in motor control and reward processing. Activation of the D1 receptor by dopamine leads to the activation of second messenger systems, which ultimately results in the modulation of neuronal activity. Antagonism of the D1 receptor by 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide blocks the effects of dopamine, leading to a decrease in neuronal activity.
Biochemical and physiological effects:
4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to decrease locomotor activity and inhibit the development of sensitization to drugs of abuse. It has also been shown to have antipsychotic effects in animal models of schizophrenia. In addition, 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide is its selectivity for the dopamine D1 receptor. This allows researchers to specifically study the effects of D1 receptor antagonism without the confounding effects of other dopamine receptor subtypes. However, one limitation of 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for use in experiments.
将来の方向性
There are several potential future directions for research on 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide. One area of interest is its potential therapeutic applications in neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is its potential use as a tool for studying the role of the dopamine D1 receptor in addiction and reward processing. Further research on the biochemical and physiological effects of 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide could also lead to a better understanding of the mechanisms underlying these disorders.
科学的研究の応用
4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide has been used extensively in scientific research to study the dopamine D1 receptor and its role in various neurological disorders. It has been shown to be a potent and selective antagonist of the D1 receptor, with little to no affinity for other dopamine receptor subtypes. This selectivity makes it a valuable tool for studying the specific effects of D1 receptor antagonism.
特性
IUPAC Name |
N-(4-phenylbutan-2-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15(2)23-19-13-11-18(12-14-19)20(22)21-16(3)9-10-17-7-5-4-6-8-17/h4-8,11-16H,9-10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWQRRVYHNHKJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(C)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-4-{2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4165387.png)
![N,N'-bis{4-[(isopropylamino)sulfonyl]phenyl}hexanediamide](/img/structure/B4165394.png)
![N'-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-nitrobenzohydrazide](/img/structure/B4165401.png)
![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4165405.png)
![3-[(2-phenylethyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4165413.png)

![2-fluoro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4165423.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4165436.png)
![N-[2-(4-pyridinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B4165444.png)
![4-chloro-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4165447.png)
![2-[(1-bicyclo[2.2.1]hept-2-yl-1H-tetrazol-5-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4165450.png)
![N-[4-({[4-acetyl-1-(4-isopropylphenyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4165451.png)
![3-(butylthio)-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4165454.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4165464.png)